1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted thiophene with a fluorophenyl-substituted pyrimidine under acidic or basic conditions . The reaction may require heating and the use of solvents such as acetic acid or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl positions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, including enzyme inhibition.
Thieno[2,3-d]pyrimidine analogs: Studied for their anti-inflammatory and anticancer properties.
Benzo[4,5]furo[3,2-d]pyrimidine derivatives: Investigated for their potential as therapeutic agents.
Uniqueness
1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a fluorophenyl group, and a thieno[3,2-d]pyrimidine core sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H13FN2O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H13FN2O2S/c20-14-7-4-8-15(11-14)22-18(23)17-16(9-10-25-17)21(19(22)24)12-13-5-2-1-3-6-13/h1-11H,12H2 |
InChI Key |
PMUNTQMQCVUPML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3 |
Origin of Product |
United States |
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